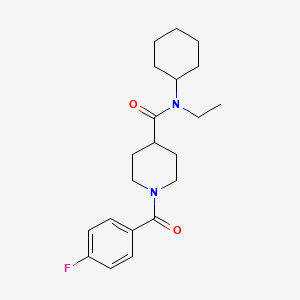
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide, also known as CX-5461, is a small molecule inhibitor that has shown promising results in the field of cancer research. This compound belongs to the family of G-quadruplex stabilizers, which are known to target the DNA secondary structures that are commonly found in cancer cells.
Mechanism of Action
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide targets the G-quadruplex structures that are formed in the rDNA promoter region. These structures are formed by the stacking of guanine bases in a four-stranded structure. This compound binds to these structures and stabilizes them, which leads to the inhibition of rDNA transcription. This ultimately results in the downregulation of ribosome biogenesis and the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective toxicity towards cancer cells. It does not affect the viability of normal cells at concentrations that are effective against cancer cells. This is due to the fact that normal cells have lower levels of rDNA transcription compared to cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been shown to have antiangiogenic properties, which can prevent the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide is its selectivity towards cancer cells. This makes it a promising candidate for cancer treatment. This compound has also been shown to have a good safety profile in preclinical studies. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some cases.
Future Directions
There are several future directions for the research on N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide. One of the main areas of focus is to improve its solubility and pharmacokinetic properties. This can be achieved by developing new formulations or delivery methods. Another area of research is to identify biomarkers that can predict the response of cancer cells to this compound. This can help to identify patients who are likely to benefit from this treatment. Finally, there is a need for clinical trials to evaluate the efficacy and safety of this compound in humans.
Scientific Research Applications
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its anticancer properties. It has been shown to selectively target cancer cells that have high levels of ribosomal DNA (rDNA) transcription, which is a common feature of many cancer types. This compound inhibits the transcription of rDNA by stabilizing the G-quadruplex structures that are formed in the rDNA promoter region. This leads to the downregulation of ribosome biogenesis and ultimately results in the death of cancer cells.
properties
IUPAC Name |
N-cyclohexyl-N-ethyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN2O2/c1-2-24(19-6-4-3-5-7-19)21(26)17-12-14-23(15-13-17)20(25)16-8-10-18(22)11-9-16/h8-11,17,19H,2-7,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFAVEFCWHZRME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



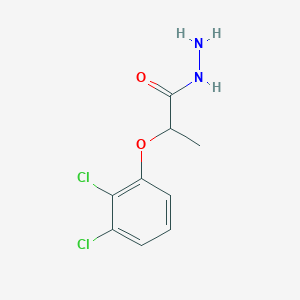
![N-(1-phenylethyl)-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B4727195.png)
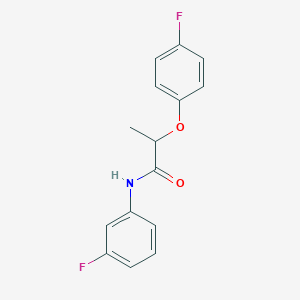
![3-(3,5-dimethoxyphenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4727209.png)
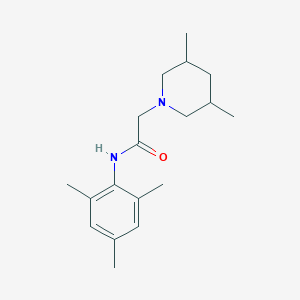
![N-cyclopropyl-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4727218.png)
![2-(4-fluorophenyl)-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-benzimidazole](/img/structure/B4727219.png)
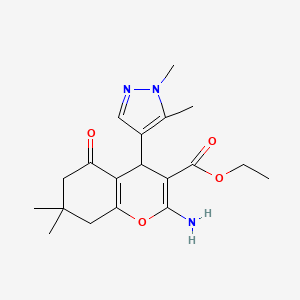
![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]amine](/img/structure/B4727239.png)
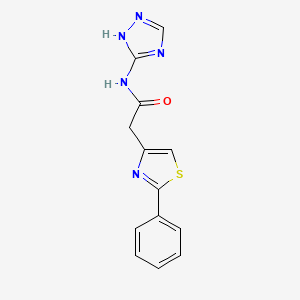
![5-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4727255.png)
![N,N'-bis[3-(dimethylamino)propyl]-9-oxo-9H-fluorene-2,7-disulfonamide](/img/structure/B4727265.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-4-(2-naphthyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4727269.png)
![4-{[1-(4-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B4727275.png)